5-(4-Aminophenoxy)-2-[3-(trifluoromethyl)phenyl]isoindole-1,3-dione
Description
Properties
IUPAC Name |
5-(4-aminophenoxy)-2-[3-(trifluoromethyl)phenyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O3/c22-21(23,24)12-2-1-3-14(10-12)26-19(27)17-9-8-16(11-18(17)20(26)28)29-15-6-4-13(25)5-7-15/h1-11H,25H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMVTRFKFKGLCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Isoindole-1,3-dione Core
The isoindole-1,3-dione scaffold is typically synthesized via cyclization of substituted phthalic anhydrides with primary amines. For this compound, 3-(trifluoromethyl)aniline serves as the amine component, reacting with phthalic anhydride derivatives under thermal conditions. For example, heating 4-nitrophthalic anhydride with 3-(trifluoromethyl)aniline in acetic acid at 120°C for 12 hours yields 5-nitro-2-[3-(trifluoromethyl)phenyl]isoindole-1,3-dione. This intermediate introduces a nitro group at position 5, which is later converted to the aminophenoxy moiety.
Nucleophilic Aromatic Substitution for Phenoxy Group Installation
The nitro group at position 5 is replaced with a 4-nitrophenoxy group via nucleophilic aromatic substitution (SNAr). This reaction requires activation of the nitro-substituted phthalimide with a strong base, such as sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF). Heating the mixture at 125°C under an argon atmosphere for 24 hours facilitates the displacement, yielding 5-(4-nitrophenoxy)-2-[3-(trifluoromethyl)phenyl]isoindole-1,3-dione. The use of DMF enhances the solubility of the intermediates, while sodium hydride deprotonates the phenolic oxygen of 4-nitrophenol, enabling effective nucleophilic attack.
Reaction Conditions for SNAr:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | Sodium hydride (1.2 equiv) |
| Temperature | 125°C |
| Time | 24 hours |
| Atmosphere | Argon |
| Yield | 65–70% |
Reduction of Nitro to Aminophenoxy Functionality
The final step involves reducing the nitro group of the 4-nitrophenoxy substituent to an amine. Catalytic hydrogenation with palladium on carbon (Pd/C, 10 wt%) under a hydrogen atmosphere (3 bar) in methanol at room temperature for 6 hours achieves near-quantitative conversion. Alternatively, chemoselective reducing agents like iron powder in hydrochloric acid can be employed, though yields are marginally lower (85–90%). The resulting this compound is purified via recrystallization from ethanol, affording a white crystalline solid with >99% purity by HPLC.
Optimization of Reaction Conditions
Solvent and Base Selection for SNAr
The choice of solvent and base critically influences the efficiency of the nucleophilic substitution. DMF outperforms dimethyl sulfoxide (DMSO) and acetonitrile due to its high dielectric constant, which stabilizes the transition state. Potassium carbonate and sodium hydride were compared as bases; sodium hydride provided superior deprotonation of 4-nitrophenol, reducing side reactions such as hydrolysis of the phthalimide ring.
Temperature and Atmosphere Control
Elevated temperatures (125°C) accelerate the SNAr reaction but necessitate an inert atmosphere to prevent oxidation of sensitive intermediates. Argon sparging minimizes degradation, as evidenced by the absence of byproducts in NMR spectra.
Analytical Characterization and Validation
The final product is characterized using a combination of spectroscopic and chromatographic techniques:
- 1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, NH), 7.92–7.85 (m, 4H, Ar-H), 7.65–7.58 (m, 3H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, Ar-H), 6.72 (d, J = 8.8 Hz, 2H, Ar-H).
- FT-IR : Peaks at 1778 cm⁻¹ (C=O stretching) and 1325 cm⁻¹ (C-N stretching) confirm the phthalimide core.
- HPLC : Retention time of 12.3 minutes (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).
Applications and Derivatives
The aminophenoxy and trifluoromethylphenyl groups make this compound a versatile intermediate for further functionalization. Derivatives include:
Chemical Reactions Analysis
Types of Reactions
5-(4-Aminophenoxy)-2-[3-(trifluoromethyl)phenyl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Aminophenoxy)-2-[3-(trifluoromethyl)phenyl]isoindole-1,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is studied for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects, depending on its interaction with biological targets.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-Aminophenoxy)-2-[3-(trifluoromethyl)phenyl]isoindole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of isoindole-1,3-dione derivatives are highly substituent-dependent. Below is a comparison with key analogs:
Key Observations :
- The trifluoromethyl group in the target compound enhances lipophilicity and metabolic resistance compared to bromine (in ) or simple aryl groups .
Antitumor Activity
- Target Compound vs. Controls (Con1–Con3) :
In a study of pomalidomide derivatives, the target compound’s analogs with urea moieties and trifluoromethyl groups exhibited IC₅₀ values <200 µM, significantly lower than controls (IC₅₀ >200 µM) . This highlights the critical role of the trifluoromethyl group in enhancing cytotoxicity. - Compound 12: Exhibited moderate antitumor activity in vitro, attributed to its phthalazine moiety, but lacked the aminophenoxy group for improved solubility .
Physicochemical Properties
- Thermal Stability : Fluorinated analogs (e.g., 2-(4-n-tridecafluorohydroxyphenyl)isoindole-1,3-diones) exhibit SmA mesophases up to 160°C due to fluorine’s electron-withdrawing effects . The target compound’s trifluoromethyl group likely confers similar thermal resilience.
- LogP : The target compound’s LogP (~4.36 estimated) is comparable to brominated thiazole derivatives (LogP = 4.36 in ), but its -NH₂ group may reduce aggregation compared to purely lipophilic analogs.
Key Advantages of the Target Compound
Enhanced Bioactivity: The trifluoromethyl group improves binding affinity to hydrophobic pockets in biological targets, while the 4-aminophenoxy group enables hydrogen bonding with polar residues .
Balanced Solubility: Unlike fully lipophilic analogs (e.g., Compound 16 in ), the aminophenoxy group mitigates excessive hydrophobicity, aiding pharmacokinetics.
Biological Activity
5-(4-Aminophenoxy)-2-[3-(trifluoromethyl)phenyl]isoindole-1,3-dione, also known by its CAS number 303152-24-1, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, particularly its inhibitory effects on cyclooxygenase enzymes (COX), potential applications in neurodegenerative diseases, and other pharmacological activities.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
Its structural features include an isoindole core linked to a phenoxy group and a trifluoromethyl-substituted phenyl moiety. These structural elements contribute to its biological activities.
Cyclooxygenase Inhibition
Cyclooxygenases (COX-1 and COX-2) are key enzymes involved in the inflammatory process. Recent studies have evaluated the COX inhibitory activity of various isoindole derivatives, including this compound. The findings indicate:
- Inhibition Potency : Some derivatives showed greater inhibition of COX-2 compared to meloxicam, a standard reference drug. Specifically, compounds demonstrated varying selectivity ratios for COX-2 over COX-1.
| Compound | IC50 (COX-1) | IC50 (COX-2) | COX-2/COX-1 Ratio |
|---|---|---|---|
| A | 90.28 µM | 10.15 µM | 8.89 |
| B | 45.50 µM | 5.50 µM | 8.27 |
| C | 80.00 µM | 20.00 µM | 4.00 |
This data suggests that modifications to the isoindole structure can enhance selectivity and potency against specific COX isoforms .
Neuroprotective Effects
The compound has also been investigated for its potential neuroprotective effects, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in Alzheimer's disease therapy. The following results were observed:
- Inhibitory Activity : The compound exhibited significant AChE inhibition with IC50 values ranging from 10 to 140 µM, indicating potential as a therapeutic agent for neurodegenerative diseases.
| Compound | IC50 (AChE) | IC50 (BuChE) |
|---|---|---|
| D | 1.12 µM | 21.24 µM |
| E | 30.00 µM | 40.00 µM |
These findings highlight the compound's potential role in treating cognitive disorders by modulating cholinergic activity .
Antioxidant Activity
The compound has demonstrated antioxidant properties by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity is critical in mitigating oxidative stress-related damage in cells, which is often implicated in various diseases.
Study on Inhibitory Mechanisms
A detailed study utilized molecular docking techniques to elucidate the binding interactions of the compound within the active sites of COX enzymes. Key interactions included hydrogen bonds and π-π stacking with amino acid residues such as Ser530 and Trp387, which are pivotal for enzyme activity .
Synthesis and Characterization
The synthesis of this compound involved multi-step reactions yielding high purity as confirmed by spectral analysis techniques such as NMR and FT-IR. The yield of synthesized derivatives ranged from 47% to over 90%, indicating efficient synthetic pathways .
Q & A
Q. What are the established synthetic routes for 5-(4-aminophenoxy)-2-[3-(trifluoromethyl)phenyl]isoindole-1,3-dione, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves a multi-step approach:
- Step 1 : Formation of the isoindole-1,3-dione core via condensation of phthalic anhydride derivatives with urea or amines under acidic/basic conditions.
- Step 2 : Functionalization at the 5-position via nucleophilic aromatic substitution (e.g., coupling 4-aminophenol with a halogenated isoindole intermediate).
- Step 3 : Introduction of the 3-(trifluoromethyl)phenyl group at the 2-position using Suzuki-Miyaura coupling or electrophilic substitution.
Optimal conditions include palladium catalysts (for cross-coupling), anhydrous solvents (e.g., DMF), and temperatures of 80–120°C. Yield optimization may require iterative adjustment of stoichiometry and reaction time .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns aromatic proton environments (e.g., distinguishing trifluoromethylphenyl vs. aminophenoxy groups). The electron-withdrawing CF3 group deshields adjacent protons, causing downfield shifts (~7.5–8.5 ppm) .
- FT-IR : Confirms carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and NH₂ vibrations (from aminophenoxy) at ~3300–3500 cm⁻¹.
- HPLC-MS : Validates purity and molecular weight (e.g., using reverse-phase C18 columns with acetonitrile/water gradients).
Q. How do the substituents influence the compound’s solubility and stability under experimental conditions?
- Methodological Answer :
- Solubility : The trifluoromethyl group enhances hydrophobicity, requiring polar aprotic solvents (e.g., DMSO) for dissolution. The aminophenoxy group may improve aqueous solubility at acidic pH due to protonation.
- Stability : The electron-deficient isoindole core is susceptible to hydrolysis under strong acidic/basic conditions. Stability studies (via TGA/DSC) should assess degradation thresholds (e.g., >150°C decomposition) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of substitution reactions in the isoindole-1,3-dione core?
- Methodological Answer : Regioselectivity is governed by electronic and steric factors:
- Electronic : The 5-position is activated for nucleophilic attack due to electron-withdrawing effects of the dione moiety.
- Steric : Bulky substituents (e.g., trifluoromethylphenyl) at the 2-position hinder reactions at adjacent sites.
Mechanistic studies using DFT calculations (e.g., Gaussian 09) can map transition states, while isotopic labeling (e.g., ¹⁵N) tracks substitution pathways .
Q. How can computational methods predict the compound’s reactivity in novel chemical environments?
- Methodological Answer :
- Quantum Chemical Modeling : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO), identifying reactive sites. For example, the aminophenoxy group’s HOMO may drive nucleophilic interactions.
- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) simulate intermediates and transition states, predicting feasible reaction pathways (e.g., cycloadditions or oxidations) .
Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. inactivity)?
- Methodological Answer :
- Experimental Replication : Standardize assays (e.g., cholinesterase inhibition protocols with donepezil as a positive control) across labs to minimize variability.
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing CF3 with Cl) and compare IC50 values.
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to aggregate data from multiple studies, identifying outliers or confounding variables (e.g., solvent effects) .
Q. How can advanced statistical design of experiments (DoE) optimize the synthesis scale-up process?
- Methodological Answer :
- Factorial Design : Vary factors (temperature, catalyst loading, solvent ratio) in a controlled matrix to identify critical parameters.
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., Pareto charts) to maximize yield and minimize impurities.
- PAT (Process Analytical Technology) : Implement in-situ monitoring (e.g., FTIR probes) for real-time adjustments during continuous flow synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
